molecular formula C9H14O6 B090710 2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID CAS No. 17872-58-1

2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID

Cat. No.: B090710
CAS No.: 17872-58-1
M. Wt: 218.2 g/mol
InChI Key: OQZAEPCZSVMOSK-UHFFFAOYSA-N
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Description

2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID is an organic compound with the molecular formula C9H14O6 and a molecular weight of 218.2 g/mol. It is also known by its IUPAC name, 3-acetyloxy-2-(acetyloxymethyl)-2-methylpropanoic acid. This compound is characterized by the presence of two acetoxymethyl groups attached to a central propionic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID typically involves the esterification of 2,2-bis(hydroxymethyl)propionic acid. The esterification process can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid . The reaction conditions generally include refluxing the reactants at elevated temperatures to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID undergoes various chemical reactions, including:

    Esterification: The compound can form esters with alcohols in the presence of acidic catalysts.

    Hydrolysis: The ester groups can be hydrolyzed to yield 2,2-bis(hydroxymethyl)propionic acid and acetic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Esterification: Acetic anhydride or acetyl chloride with sulfuric acid as a catalyst.

    Hydrolysis: Aqueous solutions of strong acids or bases, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2,2-bis(hydroxymethyl)propionic acid and acetic acid.

    Esterification: Various esters depending on the alcohol used in the reaction.

Scientific Research Applications

2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of hyperbranched polymers and dendrimers. These polymers have unique properties, such as low viscosity and high solubility, making them useful in coatings, adhesives, and nanomaterials.

    Biology: The compound is employed in the development of drug delivery systems, particularly for encapsulating hydrophobic drugs. Its ability to form dendritic structures enhances the solubility and bioavailability of these drugs.

    Industry: It is used in the production of waterborne polyesters, alkyd resins, and aqueous epoxy resins.

Mechanism of Action

The mechanism of action of 2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID primarily involves its ability to form ester bonds and participate in polymerization reactions. The acetoxymethyl groups can undergo hydrolysis to release acetic acid and form hydroxyl groups, which can further react to form complex polymeric structures . These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(hydroxymethyl)propionic acid: This compound is a precursor to 2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID and shares similar chemical properties.

    Dimethylolpropionic acid:

Uniqueness

This compound is unique due to its acetoxymethyl groups, which provide additional reactivity compared to its hydroxymethyl counterparts. This makes it particularly useful in the synthesis of complex polymeric structures and enhances its applications in drug delivery and nanomaterials .

Properties

IUPAC Name

3-acetyloxy-2-(acetyloxymethyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-6(10)14-4-9(3,8(12)13)5-15-7(2)11/h4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZAEPCZSVMOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C)(COC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625749
Record name 3-(Acetyloxy)-2-[(acetyloxy)methyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17872-58-1
Record name 3-(Acetyloxy)-2-[(acetyloxy)methyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

268 g (2 moles) of 2,2-bis-hydroxymethyl propionic acid are refluxed for 10 hours in 800 ml of glacial acetic acid and 416 ml (4.4 moles) of acetic acid anhydride. The reaction solution is freed from the solvent in vacuo. The oily residue is stirred with 1500 ml of petroleum ether, the carboxylic acid ester is crystallizing out. It is filtered off under suction and washed with petroleum ether. Yield 420 g (96% of the theoretical); Mp. 85° C.
Quantity
268 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
416 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
1500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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